1-chloro-6,8-dimethylpyrrolo[1,2-a]pyrazine
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Overview
Description
1-Chloro-6,8-dimethylpyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, making it part of the pyrrolopyrazine family. Compounds in this family are known for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
The synthesis of 1-chloro-6,8-dimethylpyrrolo[1,2-a]pyrazine can be achieved through various methods. One common approach involves the cyclization of N-substituted pyrroles with hydrazine hydrate. This method involves the intramolecular heterocyclization of different N-substituted pyrroles with a carbonyl unit . Another method includes the transition-metal-free strategy, which involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .
Chemical Reactions Analysis
1-Chloro-6,8-dimethylpyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrrolo[1,2-a]pyrazine oxides, while reduction may produce pyrrolo[1,2-a]pyrazine derivatives with reduced functional groups.
Scientific Research Applications
1-Chloro-6,8-dimethylpyrrolo[1,2-a]pyrazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives exhibit significant biological activities, making it a valuable compound for studying antimicrobial, antiviral, and antitumor properties.
Medicine: Due to its diverse biological activities, it is explored for potential therapeutic applications, including the development of new drugs.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-chloro-6,8-dimethylpyrrolo[1,2-a]pyrazine involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its antitumor activity could be linked to the inhibition of specific kinases or interference with cell signaling pathways .
Comparison with Similar Compounds
1-Chloro-6,8-dimethylpyrrolo[1,2-a]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:
6,8-Dimethylpyrrolo[1,2-a]pyrazine: Lacks the chlorine atom, which may result in different reactivity and biological activity.
1-Chloro-5,7-dimethylpyrrolo[1,2-a]pyrazine: Similar structure but with different substitution patterns, leading to variations in chemical and biological properties.
1-Chloro-6,8-dimethylpyrrolo[2,3-b]pyrazine: Different ring fusion pattern, which can affect its biological activity and chemical reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
2411267-46-2 |
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Molecular Formula |
C9H9ClN2 |
Molecular Weight |
180.6 |
Purity |
95 |
Origin of Product |
United States |
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